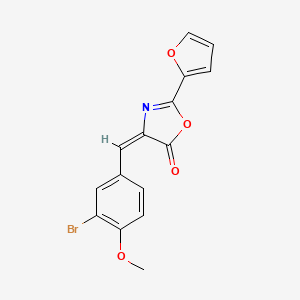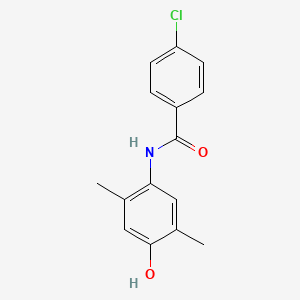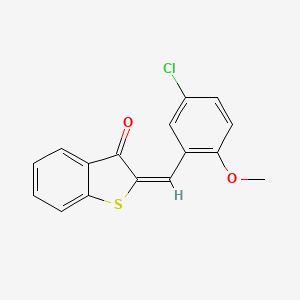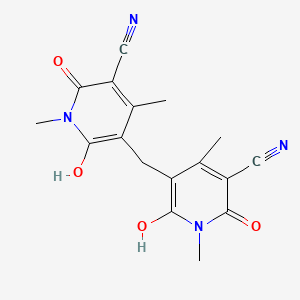
4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one, also known as BMF, is a synthetic compound that belongs to the family of oxazolone derivatives. BMF has been extensively studied due to its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of 4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and inflammation. Studies have shown that 4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of tumor cell growth, the suppression of inflammation, and the inhibition of microbial growth. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and potential therapeutic applications. However, its solubility in water is limited, which may pose challenges for certain experiments. Additionally, further studies are needed to fully elucidate its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on 4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one. These include the development of novel therapeutic agents based on 4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one, the identification of its specific molecular targets, and the investigation of its potential applications in other fields, such as agriculture and food science. Further studies are also needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis and formulation for use in various applications.
Métodos De Síntesis
The synthesis of 4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one can be achieved through a multi-step reaction process involving the condensation of 3-bromo-4-methoxybenzaldehyde and 2-furylamine, followed by cyclization with chloroacetic acid and sodium hydroxide. The final product is obtained through acid-catalyzed cyclization of the intermediate compound.
Aplicaciones Científicas De Investigación
4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the development of novel therapeutics.
Propiedades
IUPAC Name |
(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO4/c1-19-12-5-4-9(7-10(12)16)8-11-15(18)21-14(17-11)13-3-2-6-20-13/h2-8H,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYWHFXAKYZVIY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5878968.png)
![N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5878971.png)
![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)

![2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5878988.png)

![4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine](/img/structure/B5879011.png)

![N-(3-chlorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5879026.png)
![8-methoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5879041.png)



